4-[3-(3,4-Dichlorophenyl)propanoylamino]pentanoic acid
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Overview
Description
4-[3-(3,4-Dichlorophenyl)propanoylamino]pentanoic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a propanoylamino moiety, which is further linked to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dichlorophenyl)propanoylamino]pentanoic acid typically involves the reaction of 3,4-dichlorophenylpropanoic acid with pentanoic acid derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure consistent quality and high yield. This may include the use of advanced purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dichlorophenyl)propanoylamino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
4-[3-(3,4-Dichlorophenyl)propanoylamino]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dichlorophenyl)propanoylamino]pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[3-(3,4-Dichlorophenyl)propanoylamino]pentanoic acid include:
- 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid
- 4-[3-(3,5-Dichlorophenyl)propanoylamino]butanoic acid
- 4-[3-(3,4-Dichlorophenyl)propanoylamino]hexanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes.
Properties
IUPAC Name |
4-[3-(3,4-dichlorophenyl)propanoylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(2-7-14(19)20)17-13(18)6-4-10-3-5-11(15)12(16)8-10/h3,5,8-9H,2,4,6-7H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKKBOHUWALDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)CCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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